Cas no 1086026-31-4 (Dehydro Ivabradine)

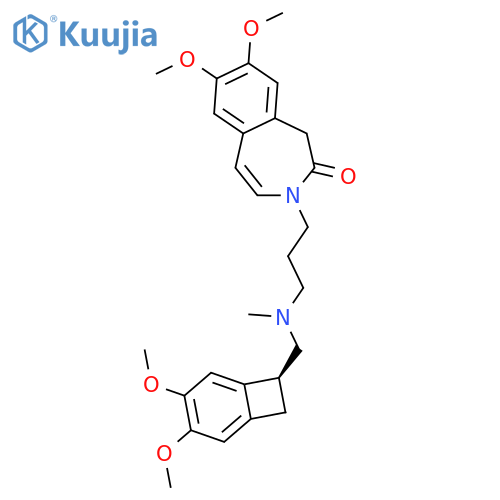

Dehydro Ivabradine structure

商品名:Dehydro Ivabradine

CAS番号:1086026-31-4

MF:C27H34N2O5

メガワット:466.569267749786

CID:1004314

Dehydro Ivabradine 化学的及び物理的性質

名前と識別子

-

- 3-[3-[[[(7S)-3,4-DiMethoxybicyclo[4.2.0]octa-1,3,5-trien-7-yl]Methyl]MethylaMino]propyl]-1,3-dihydro-7,8-diMethoxy-H-3-benzazepin-2-one

- Dehydro Ivabradine

- 3-[3-[[(7S)-3,4-dimethoxy-7-bicyclo[4.2.0]octa-1,3,5-trienyl]methyl-methylamino]propyl]-7,8-dimethoxy-1H-3-benzazepin-2-one

-

計算された属性

- せいみつぶんしりょう: 466.24700

じっけんとくせい

- PSA: 60.47000

- LogP: 3.67610

Dehydro Ivabradine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| TRC | D229135-50mg |

Dehydro Ivabradine |

1086026-31-4 | 50mg |

$ 1967.00 | 2023-09-08 | ||

| TRC | D229135-5mg |

Dehydro Ivabradine |

1086026-31-4 | 5mg |

$ 251.00 | 2023-09-08 |

Dehydro Ivabradine 関連文献

-

Ahmad Reza Moosavi-Zare,Mohammad Ali Zolfigol,Ehsan Noroozizadeh,Mahsa Tavasoli,Vahid Khakyzadeh,Abdolkarim Zare New J. Chem., 2013,37, 4089-4094

-

William Barrett,Somaye Nasr,Jing Shen,Yongfeng Hu,Robert E. Hayes,Robert W. J. Scott,Natalia Semagina Catal. Sci. Technol., 2020,10, 4229-4236

-

Michael Bachmann,Olivier Blacque,Koushik Venkatesan Dalton Trans., 2015,44, 10003-10013

-

Yuexia Zhang,Xingxing Wu,Lin Hao,Zeng Rong Wong,Sherman J. L. Lauw,Song Yang,Richard D. Webster Org. Chem. Front., 2017,4, 467-471

1086026-31-4 (Dehydro Ivabradine) 関連製品

- 1859512-00-7(Furan, 3-(chloromethyl)tetrahydro-3-(2-propen-1-yl)-)

- 1214332-11-2(4-Cyano-2,5-dibromopyridine)

- 1203418-38-5((5-phenyl-1,2-oxazol-3-yl)methyl 2-difluoromethanesulfonylbenzoate)

- 2171823-57-5(4-cyclopropyl-1-oxa-5,9-diazaspiro5.5undecane)

- 1694115-14-4(1-(4-bromophenyl)methyl-N-methyl-1H-imidazol-2-amine)

- 1934536-76-1((6-Methyl-1H-pyrrolo[2,3-b]pyridin-2-yl)methanol)

- 1481342-96-4(3-amino-1-(pyridin-4-yl)propan-1-one)

- 2137483-87-3(tert-butyl N-(2-{[2-(dimethylamino)ethyl](ethyl)amino}-4-hydroxycyclohexyl)carbamate)

- 1807260-90-7(Ethyl 2-cyano-3-ethyl-4-nitrobenzoate)

- 2138033-97-1(2-(azepan-4-yl)-1lambda6,2-thiazolidine-1,1-dione hydrochloride)

推奨される供給者

Tiancheng Chemical (Jiangsu) Co., Ltd

(CAS:1086026-31-4)脱氢伊伐布雷定

清らかである:99%

はかる:25KG,200KG,1000KG

価格 ($):問い合わせ